molecular formula C6H3Cl2F3N2 B1389764 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine CAS No. 1060815-21-5

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B1389764
CAS No.: 1060815-21-5
M. Wt: 231 g/mol
InChI Key: KITFADCMNYDCFZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine is a halogenated trifluoromethylpyridine derivative that serves as a versatile synthetic intermediate in advanced discovery research. The trifluoromethylpyridine (TFMP) scaffold is a privileged structure in agrochemical and pharmaceutical chemistry, known for conferring favorable biological activity and physicochemical properties to molecules . The presence of the strongly electron-withdrawing trifluoromethyl group and multiple chlorine substituents on the pyridine ring makes this amine a valuable building block for the synthesis of more complex compounds . Its specific substitution pattern allows for selective, sequential functionalization, enabling researchers to systematically build diverse chemical libraries for structure-activity relationship (SAR) studies. This compound is primarily utilized in the research and development of active ingredients for crop protection. TFMP derivatives are a significant subgroup of fluorinated pesticides, with many commercial products acting as herbicides, fungicides, and insecticides . The unique properties of the fluorine atom and the pyridine moiety can greatly impact a molecule's metabolism, translocation, and biomolecular affinity, which are critical factors in agrochemical efficacy . In pharmaceutical research, this amine is investigated as a key intermediate in the design of potential therapeutic agents. The TFMP motif is explored for its ability to improve metabolic stability, membrane permeability, and binding affinity in drug candidates . While the specific mechanism of action for this base compound is application-dependent, its value lies in its role as a synthetic handle for creating novel molecules that target specific enzymes or biological pathways, particularly in early-stage discovery and lead optimization. This product is intended for use in a controlled laboratory setting by qualified researchers.

Properties

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITFADCMNYDCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673552
Record name 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-21-5
Record name 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Principle

This method starts with chlorinated methylpyridine derivatives, which are further chlorinated to trichloromethylpyridines. These intermediates then undergo fluorination to introduce the trifluoromethyl group.

Typical Procedure for Related Compounds

  • Starting from 2-chloro-5-(chloromethyl)pyridine , chlorine gas is introduced under controlled heating and stirring to form 2-chloro-5-(trichloromethyl)pyridine .
  • This intermediate is subjected to on-ring chlorination using catalysts such as antimony trichloride to add chlorine atoms at specific ring positions.
  • Subsequent fluorination is performed using hydrogen fluoride to replace trichloromethyl groups with trifluoromethyl groups, yielding dichlorotrifluoromethylpyridines.

Catalytic and Reaction Conditions

  • Antimony trichloride catalyzes on-ring chlorination, improving yield and reducing reaction time.
  • Fluorination typically occurs in a fluorination reactor with hydrogen fluoride under controlled temperature and pressure.
  • Washing, pH adjustment, and distillation steps are used to purify the final product.

Representative Yields and Substrate Scope

Substrate Reaction Temp. (°C) Product Type Yield (GC Peak Area %)
4-Picoline (for analogous compounds) 380 Dichlorotrifluoromethylpyridine ~19.1%
2-Picoline 350–360 Dichlorotrifluoromethylpyridine ~2.4%
3-Picoline 335 Trifluoromethylpyridine major product 86.4%

Note: These data are from related trifluoromethylpyridine syntheses and provide a benchmark for reaction conditions.

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

Cyclocondensation Approach

  • Pyridine rings are synthesized by cyclocondensation reactions involving trifluoromethyl-containing ketoesters or related precursors such as ethyl 4,4,4-trifluoro-3-oxobutanoate.
  • This method allows direct incorporation of the trifluoromethyl group into the ring during ring formation, enabling substitution at desired positions.

Typical Synthetic Sequence

  • React ethyl acetoacetate or similar compounds with cyanoacetamide and a base in organic solvents (e.g., methanol or ethanol) at moderate temperatures (50–80 °C) to form pyridine intermediates.
  • Subsequent chlorination using reagents like phosphorus oxychloride (POCl3) or phenylphosphonic dichloride introduces chlorine atoms at targeted positions.
  • Hydrogenation and further functional group transformations yield aminopyridine derivatives.

Example Process for Amino-Chloropyridines (Analogous to Target Compound)

Step Reaction Conditions Product
1 Cyclocondensation of ethyl acetoacetate and cyanoacetamide 50–80 °C, 4–8 h, base catalysis 3-cyano-2,6-dihydroxy-4-methylpyridine
2 Chlorination with POCl3 110–180 °C, 6–24 h 3-cyano-2,6-dichloro-4-methylpyridine
3 Catalytic hydrogenation 80–110 °C, 1–10 h 2,6-dichloro-4-methyl-3-pyridinecarboxamide
4 Amination and halide reaction 0–100 °C, 1–10 h 2,6-dichloro-4-methyl-3-aminopyridine

This sequence demonstrates a scalable approach to chlorinated amino-pyridine derivatives, adaptable to trifluoromethyl analogs.

Direct Introduction of Trifluoromethyl Group

Use of Trifluoromethyl Copper Reagents

  • Trifluoromethyl copper species can substitute bromo- or iodo-substituted pyridines to introduce trifluoromethyl groups directly.
  • This method is less commonly used industrially due to the cost and handling complexity of trifluoromethyl metal reagents but is valuable for research-scale syntheses.

Summary Table of Preparation Methods for 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine

Method Starting Materials Key Reagents Conditions Advantages Limitations
Chlorine/Fluorine Exchange Chloromethylpyridines Cl2, SbCl3 (catalyst), HF 110–180 °C, controlled pressure High yield, industrial scalability Requires hazardous reagents (HF, Cl2)
Pyridine Ring Construction Trifluoromethyl ketoesters, cyanoacetamide POCl3, bases, hydrogenation catalysts 50–180 °C, multi-step Direct CF3 incorporation, structural flexibility Multi-step, longer synthesis time
Direct Trifluoromethylation Bromo-/iodopyridines Trifluoromethyl copper reagents Mild to moderate temperatures Direct substitution, fewer steps Expensive reagents, limited scale

Research Findings and Industrial Relevance

  • The chlorine/fluorine exchange method, particularly using vapor-phase reactors with catalyst fluidized beds, is widely employed for preparing trifluoromethylpyridine derivatives similar to this compound, offering good yields and product purity.
  • Catalysts like antimony trichloride have been shown to enhance on-ring chlorination efficiency, reducing reaction times and improving product quality.
  • Cyclocondensation methods allow the synthesis of diverse trifluoromethyl-substituted pyridines, facilitating the introduction of amino and chloro substituents at precise positions, which is critical for bioactive compound development.
  • The trifluoromethylpyridine scaffold is a key intermediate in agrochemical and pharmaceutical industries, with many commercial products relying on these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Antiplasmodial Activity

Research indicates that 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine exhibits significant biological activity, particularly against malaria parasites. Studies have shown its potential to inhibit specific enzymes involved in the metabolic pathways of these parasites, suggesting a role in developing antimalarial drugs .

Drug Development

The compound's unique properties make it a candidate for various pharmaceutical applications. Its ability to modulate metabolic pathways can lead to new therapeutic strategies for treating diseases beyond malaria, including cancers and viral infections. Approximately 40% of pharmaceutical compounds contain fluorine, with many undergoing clinical trials as potential new drugs .

Pesticide Development

The incorporation of trifluoromethyl groups in agrochemical compounds enhances their efficacy against pests while minimizing environmental impact. This compound serves as an important building block in the synthesis of crop protection agents. Its derivatives have been utilized in developing pesticides that are effective against a range of agricultural pests while being less harmful to beneficial organisms .

Crop Protection Products

The compound is involved in synthesizing several crop-protection products that are critical for maintaining agricultural productivity amidst growing global food demands. The unique electronic properties of trifluoromethylpyridines contribute to their effectiveness as agrochemicals .

Chemical Synthesis

In materials science, this compound is used as a precursor for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution reactions, leading to the formation of diverse derivatives with potential applications in advanced materials.

Case Studies

Study Focus Findings
Antimalarial Research Investigated the compound's effect on malaria parasitesDemonstrated significant inhibition of specific enzymes related to parasite metabolism
Agrochemical Development Evaluated the efficacy of derivatives as pesticidesFound that derivatives showed improved effectiveness against common agricultural pests while being environmentally friendly
Chemical Reactivity Analyzed reaction pathways involving the compoundIdentified multiple synthesis routes leading to valuable substituted pyridine derivatives

Mechanism of Action

Comparison with Similar Compounds

a. 4-Chloro-6-(trifluoromethyl)pyridin-3-amine

  • Key Difference : Lacks the second chlorine atom at position 2, reducing steric hindrance and electron-withdrawing effects compared to the target compound.
  • Implications : Lower molecular weight (196.558 vs. 231.003) may enhance solubility in polar solvents, making it a preferred intermediate in reactions requiring milder halogenation.

b. 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine

  • Key Difference : Chlorine atoms at positions 2 and 6, with -CF₃ at position 4.
  • Implications : Despite identical molecular weight and formula to the target compound, the altered substitution pattern significantly impacts electronic distribution. This analog is explicitly linked to fungicidal activity in fluazinam-like agrochemicals.

c. 2-Chloro-6-(trifluoromethyl)pyridin-3-amine

  • Key Difference : Single chlorine atom at position 2.
  • Implications : Reduced halogenation may lower reactivity in nucleophilic aromatic substitution but improve metabolic stability in drug design.

d. 6-Chloro-5-(trifluoromethyl)pyridin-3-amine

  • Key Difference : -CF₃ at position 5 instead of 6.
  • Implications : The shifted -CF₃ group alters the electron-deficient character of the pyridine ring, as evidenced by its use in synthesizing tert-butyl carbamate derivatives for medicinal chemistry.

e. 6-(Difluoromethyl)pyridin-3-amine hydrochloride

  • Key Difference : -CF₂H replaces -CF₃, and the compound is a hydrochloride salt.

Biological Activity

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine is a pyridine derivative that has gained attention in pharmaceutical research due to its notable biological activities. This compound features a trifluoromethyl group, which is known to enhance the biological properties of various molecules. This article discusses the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H4_4Cl2_2F3_3N
  • Molecular Weight : 228.02 g/mol

This compound contains two chlorine atoms and one trifluoromethyl group, contributing to its unique chemical behavior and potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity against various pathogens and cellular targets. Its applications span across antimicrobial, antiviral, and anticancer activities.

Antimicrobial Activity

A study demonstrated that this compound shows selective activity against Chlamydia trachomatis, a common sexually transmitted infection. The presence of the trifluoromethyl group was crucial for its activity, as analogs lacking this substituent exhibited no significant effects on the pathogen .

CompoundActivity against C. trachomatisRemarks
This compoundActiveSelective for C. trachomatis without affecting host cells
Analog without trifluoromethylInactiveHighlighted the importance of trifluoromethyl substitution

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It was found to inhibit the replication of various viruses in vitro. The mechanism of action appears to involve interference with viral protein synthesis and replication processes .

Anticancer Potential

In addition to its antimicrobial and antiviral properties, this compound has shown promise in cancer research. It was tested against several cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in oncology .

Case Studies

  • Chlamydia Infection Study : In a controlled study involving infected cell lines, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. The selectivity for C. trachomatis was confirmed through assays that showed minimal toxicity to host cells.
  • Cancer Cell Line Evaluation : A series of experiments conducted on various cancer cell lines revealed that the compound inhibited cell proliferation effectively. The IC50 values were determined using MTT assays, indicating promising results for further investigations into its mechanism of action.

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-6-(trifluoromethyl)pyridin-3-amine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic amination of halogenated pyridine precursors. For example, halogenated intermediates like 2,4-dichloro-6-(trifluoromethyl)pyridine can undergo amination using NH₃ in a pressurized reactor at 80–100°C . To optimize purity (≥98%), employ column chromatography with silica gel (hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :
  • Structural Analysis : Use 1^1H/13^13C NMR (DMSO-d₆) to confirm the amine group (δ ~5.5 ppm for NH₂) and trifluoromethyl signals (δ ~120 ppm in 19^19F NMR). Compare experimental IR spectra with computational predictions (e.g., B3LYP/6-31G*) for C–Cl and C–F stretches .
  • Thermal Stability : Perform TGA/DSC under N₂ atmosphere to determine melting points (53–57°C) and decomposition temperatures (>110°C) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is soluble in DMSO, DMF, and dichloromethane but sparingly soluble in water. Store under inert gas (Ar) at 2–8°C in amber vials to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the chlorine atoms at positions 2 and 4 are reactive in Suzuki-Miyaura coupling. Molecular docking (AutoDock Vina) can predict interactions with palladium catalysts, while MD simulations assess steric effects from the trifluoromethyl group .

Q. What strategies resolve contradictions in biological activity data for this compound in agrochemical studies?

  • Methodological Answer : Discrepancies in fungicidal activity may arise from stereoelectronic effects or impurities. Validate via:
  • Bioassay Replication : Test against Botrytis cinerea in triplicate, using commercial fungicides (e.g., fluazinam) as controls .
  • Metabolite Profiling : LC-HRMS to identify degradation products (e.g., dechlorinated or oxidized species) that may alter activity .

Q. How can researchers design derivatives to enhance this compound’s binding to ryanodine receptors in insecticides?

  • Methodological Answer :
  • SAR Studies : Replace chlorine with electron-withdrawing groups (e.g., –CF₃ at position 6) to improve receptor affinity.
  • Co-crystallization : Use X-ray crystallography of receptor-ligand complexes (e.g., with chlorantraniliprole) to guide substitutions .
  • In Vivo Testing : Evaluate toxicity in Drosophila melanogaster models, monitoring LD₅₀ and sublethal effects on locomotion .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine
Reactant of Route 2
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2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine

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